molecular formula C24H23ClN2O3 B4176029 4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide

4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide

Cat. No. B4176029
M. Wt: 422.9 g/mol
InChI Key: OQJWQTHVFLDVKZ-UHFFFAOYSA-N
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Description

4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of various enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. Furthermore, this compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide. One of the most significant future directions is to study the potential of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Furthermore, more studies are needed to understand the mechanism of action of this compound and to identify its potential targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound can also be a significant future direction for the research on 4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide.

Scientific Research Applications

4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide has shown great potential in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, this compound has also been studied for its potential anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-3-17-6-4-5-7-22(17)27-24(29)18-8-14-21(15-9-18)30-16(2)23(28)26-20-12-10-19(25)11-13-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJWQTHVFLDVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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